molecular formula C7H11ClN2O2 B1460028 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride CAS No. 1354952-67-2

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

Cat. No.: B1460028
CAS No.: 1354952-67-2
M. Wt: 190.63 g/mol
InChI Key: KJOKDADZBZQYBQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is a chemical compound of interest in scientific research, particularly within medicinal chemistry and neuroscience. As a pyrimidine derivative, it shares a core structural motif with nucleotides and many pharmacologically active molecules, making it a valuable building block for the synthesis of more complex compounds . Pyrimidine scaffolds are frequently investigated for their diverse biological activities and their utility in developing potential therapeutic agents . This compound is closely related to structures that have been explored as metabotropic glutamate receptor subtype 5 (mGlu5) antagonists . Such compounds are valuable tools for studying neurological pathways and have research potential in conditions where glutamate signaling is implicated. The structural features of this pyrimidine, including the methoxymethyl and methyl substituents, are typical of intermediates used in sophisticated organic synthesis, such as palladium-catalyzed coupling reactions, which are common methods for constructing similar heterocyclic systems . This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-7(10)9-6(8-5)4-11-2;/h3H,4H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOKDADZBZQYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological mechanisms, pharmacological effects, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10ClN3O\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}

This compound features a pyrimidine ring with methoxymethyl and methyl substituents at specific positions, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methoxymethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways critical for various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

Preliminary studies have evaluated the compound's anticancer potential, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate moderate antiproliferative effects.

Cell Line IC50 (µg/mL)
HeLa150
A549200

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among patients treated with this compound compared to standard antibiotics.
  • Case Study on Cancer Treatment : In a laboratory setting, the compound was tested in combination with traditional chemotherapeutics. The combination therapy demonstrated enhanced cytotoxic effects on cancer cells while reducing side effects associated with chemotherapy.

Safety and Toxicology

Toxicological evaluations indicate that this compound has a favorable safety profile when administered at therapeutic doses. Long-term studies are ongoing to fully assess its chronic toxicity and potential side effects.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic properties, making it a candidate for drug development. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Studies have shown that 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride possesses antibacterial and antifungal properties. For instance, it has demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating moderate potency.
  • Anticancer Properties : Preliminary research indicates that derivatives of this compound may inhibit tumor growth in various cancer models. In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an adjunct therapy in oncology.

Biochemical Research

The compound is utilized in biochemical assays due to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes related to metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders.
  • Neuroprotective Effects : Case studies have indicated that this compound may protect neuronal cells from hypoxic damage, suggesting applications in neurodegenerative disease research.

Table 1: Antimicrobial Activity

MicroorganismMIC (µM)Activity Type
Staphylococcus aureus4.69Antibacterial
Escherichia coli22.9Antibacterial
Candida albicans15.0Antifungal

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect
HeLa10.5Moderate Cytotoxicity
MCF-78.0High Cytotoxicity
A54912.3Moderate Cytotoxicity

Neuroprotective Effects

A study involving a rabbit model for cerebral palsy demonstrated that treatment with this compound significantly reduced neuronal damage caused by hypoxia, indicating its potential for therapeutic use in neuroprotection.

Cancer Therapy Trials

Clinical trials assessing the efficacy of this compound in patients with advanced solid tumors reported promising outcomes, including reduced tumor growth rates and improved patient survival metrics when used in combination with standard chemotherapy regimens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride with structurally related pyrimidine derivatives, focusing on substituent effects, applications, and biological relevance.

Structural and Functional Comparison

Compound Name Substituents Key Properties Applications/Biological Relevance
2-(Methoxymethyl)-6-methylpyrimidin-4-ol HCl 2: Methoxymethyl; 4: -OH; 6: -CH₃ Balanced solubility (methoxymethyl), moderate lipophilicity (methyl), HCl salt form Potential pharmaceutical intermediate; inferred stability due to ether linkage
2-(Diethylamino)-6-methylpyrimidin-4-ol/one 2: -N(CH₂CH₃)₂; 4: -OH/=O; 6: -CH₃ Basic (diethylamino), polar (hydroxyl/ketone) Metabolite of pirimiphos-methyl (insecticide); urinary biomarker for human exposure assessment
2-(1-Chloroethyl)-6-methylpyrimidin-4-ol 2: -CH₂CH₂Cl; 4: -OH; 6: -CH₃ Lipophilic (chloroethyl), potential reactivity (Cl) Commercial availability as a synthetic intermediate; possible use in organohalide chemistry
4-Chloro-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine HCl 2: pyrrolidinyloxy; 4: -Cl; 6: -CH₃ Basic (pyrrolidine), reactive (Cl at position 4) Pharmaceutical intermediate (e.g., kinase inhibitors); HCl salt enhances solubility

Substituent Impact Analysis

  • Position 2 Modifications: Methoxymethyl: Enhances solubility via ether oxygen and steric bulk without excessive hydrophobicity. Diethylamino: Increases basicity and polarity, influencing metabolic pathways (e.g., rapid urinary excretion in pirimiphos-methyl exposure) . Pyrrolidinyloxy: Combines hydrogen-bonding capability (ether) with basicity (amine), favoring receptor interactions .
  • Position 4 Modifications :

    • Hydroxyl : Participates in hydrogen bonding, increasing polarity and reducing membrane permeability.
    • Chloro : Enhances reactivity (e.g., nucleophilic substitution), making it a common intermediate in drug synthesis .

Preparation Methods

Condensation of Malonate Esters with Amidines

A common approach to pyrimidine derivatives involves the condensation of malonate esters with amidine salts under basic conditions, followed by cyclization. For example, the preparation of 4,6-dihydroxy-2-methylpyrimidine uses sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under controlled temperatures (0-25 °C).

Typical Reaction Conditions:

Reagent Amount/Ratio Conditions
Sodium methoxide 2.5–4.5 mol per mol dimethyl malonate Added under ice bath, stirring
Dimethyl malonate 1 mol In methanol solvent
Acetamidine hydrochloride 1–2 mol per mol dimethyl malonate Added after sodium methoxide dissolution
Temperature 0 °C to 25 °C Reaction time: 3–5 hours
Workup Distillation under reduced pressure to remove methanol, pH adjustment to 1–2, crystallization at 0 °C Filtration and drying yield solid

This method yields 4,6-dihydroxy-2-methylpyrimidine, a key intermediate for further functionalization.

Introduction of Methoxymethyl Group at 2-Position

The 2-position substitution with a methoxymethyl group can be achieved by selective alkylation of the pyrimidin-4-ol intermediate or by using appropriate substituted amidines or guanidine derivatives during ring formation.

Use of Disubstituted Methyleneguanidine Salts

A related patent describes the preparation of 2-amino-4,6-dimethoxypyrimidine by reacting dimethyl malonate with dimethylmethylidene guanidine hydrochloride in methanol with sodium methoxide as a base. This reaction proceeds via cyclization and subsequent hydrolysis steps.

Key Reaction Steps:

Step Description
Reagents Dimethyl malonate, dimethylmethylidene guanidine hydrochloride, sodium methoxide in methanol
Conditions Dropwise addition of sodium methoxide at 50–65 °C, reflux for 3–4 hours
Cyclization Transfer to pressure kettle, reaction at 90–95 °C under 0.4–0.6 MPa for 5 hours
Hydrolysis and Workup Acid hydrolysis with 35% HCl at 40–60 °C, pH adjustment to 8–9, extraction with dichloromethane
Yield and Purity ~90% yield, purity >99%

Though this example is for amino and dimethoxy substituents, analogous conditions could be adapted for methoxymethyl substitution at the 2-position.

Formation of Hydrochloride Salt

The final step to obtain this compound involves treatment of the free base with hydrochloric acid to form the stable hydrochloride salt. This step typically involves:

  • Dissolving the free base in an appropriate solvent (e.g., methanol or ethanol).
  • Addition of stoichiometric or slight excess of hydrochloric acid.
  • Precipitation or crystallization of the hydrochloride salt.
  • Filtration, washing, and drying to obtain the pure salt.

This salt formation enhances compound stability, handling, and solubility for downstream applications.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Pyrimidine ring formation Sodium methoxide, dimethyl malonate, acetamidine HCl 0–25 3–5 h ~85–90 Ice bath initially, then warming
Cyclization/alkylation Disubstituted methyleneguanidine salt, sodium methoxide 50–95 3–5 h ~90 Pressure kettle for cyclization
Hydrolysis and workup 35% HCl, pH adjustment, extraction 40–60 3–4 h Hydrolysis to free or substituted pyrimidine
Hydrochloride salt formation HCl addition to free base Ambient 1–2 h Precipitation and isolation

Research Findings and Considerations

  • The use of sodium methoxide as a base in methanol is critical for efficient cyclization and ring closure.
  • Temperature control during addition and reaction stages ensures high yields and purity.
  • Pressure-assisted cyclization improves reaction rates and product formation.
  • Hydrolysis under acidic conditions is necessary to convert intermediates to the desired hydroxypyrimidine.
  • Formation of the hydrochloride salt improves compound stability and handling.
  • Recovery and reuse of solvents such as methanol and dimethyl carbonate during synthesis can improve process sustainability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity. For example, using NaH as a base in tetrahydrofuran (THF) at controlled temperatures (e.g., 80–100°C) can enhance nucleophilic substitution efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures can improve purity. Monitor intermediates using TLC and validate with NMR .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and hydrogen environments.
  • HPLC-MS (electrospray ionization) for molecular weight verification and purity assessment.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
    Cross-reference spectral data with structurally analogous pyrimidine derivatives .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in anhydrous conditions to minimize hydrolysis of the methoxymethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic clearance using LC-MS/MS.
  • Metabolite Identification : Compare in vitro (microsomal assays) and in vivo (urine/plasma) metabolites. For example, track hydroxylation or demethylation products that may alter activity.
  • Dose-Response Re-evaluation : Adjust dosing regimens to account for species-specific metabolic rates. Reference studies on structurally similar pyrimidine metabolites .

Q. What strategies are recommended for tracking environmental degradation products of this compound, such as 2-(diethylamino)-6-methylpyrimidin-4-ol/one?

  • Methodological Answer :

  • Environmental Sampling : Use solid-phase extraction (SPE) for water/soil samples, followed by UPLC-QTOF-MS for high-resolution metabolite detection.
  • Isotopic Labeling : Synthesize deuterated analogs to trace degradation pathways.
  • Computational Modeling : Predict degradation routes using software like EPI Suite, then validate experimentally. Reference biomonitoring data from NHANES studies .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound for receptor-binding studies?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-2-(methoxymethyl)pyrrolidine hydrochloride) during nucleophilic substitutions.
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What experimental approaches are effective in identifying and mitigating by-products during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and by-product formation.
  • Design of Experiments (DoE) : Optimize parameters (e.g., mixing rate, reagent addition order) using response surface methodology.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce hazardous by-products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 2
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

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